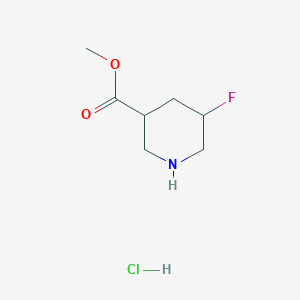
Methyl 5-fluoropiperidine-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-fluoropiperidine-3-carboxylate hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 5-position and a carboxylate ester at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoropiperidine-3-carboxylate hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of the piperidine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: Conversion of the carboxylic acid group at the 3-position to a methyl ester. This is usually done using methanol in the presence of a strong acid catalyst like sulfuric acid.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
化学反应分析
Types of Reactions:
Oxidation: Methyl 5-fluoropiperidine-3-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or esters.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Agrochemicals: Used in the development of new agrochemical products.
Material Science: Employed in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the ester group facilitates its transport across cell membranes. The compound may inhibit enzyme activity by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. Additionally, it may interact with receptors, altering their signaling pathways and leading to various biological effects.
相似化合物的比较
- Methyl 4-fluoropiperidine-3-carboxylate
- Methyl 5-chloropiperidine-3-carboxylate
- Methyl 5-bromopiperidine-3-carboxylate
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in Methyl 5-fluoropiperidine-3-carboxylate hydrochloride provides unique properties such as increased lipophilicity and metabolic stability compared to its chlorine or bromine counterparts.
- Ester Group: The methyl ester group enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
- Biological Activity: The fluorinated compound may exhibit different biological activities and binding affinities compared to its halogenated analogs, making it a valuable tool in drug discovery and development.
属性
分子式 |
C7H13ClFNO2 |
|---|---|
分子量 |
197.63 g/mol |
IUPAC 名称 |
methyl 5-fluoropiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-6(8)4-9-3-5;/h5-6,9H,2-4H2,1H3;1H |
InChI 键 |
KKRDYRGNLPSKIL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(CNC1)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


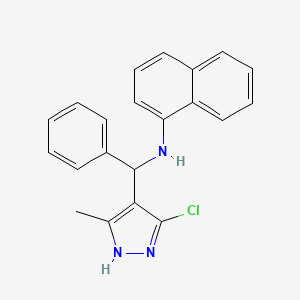
![5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)
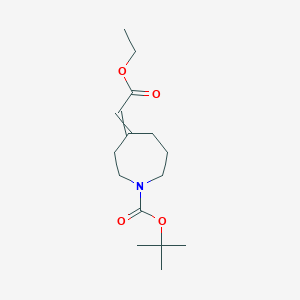
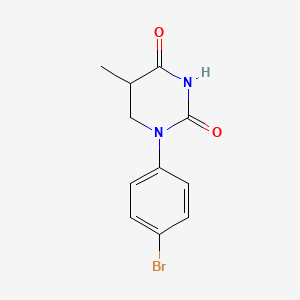
![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)
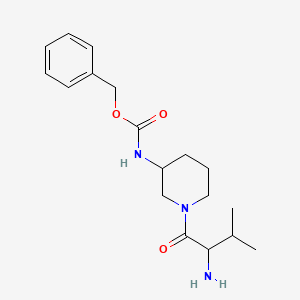
![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)
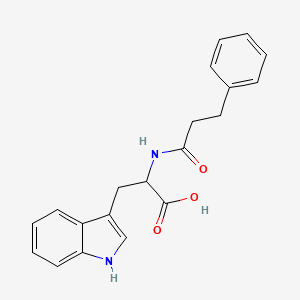
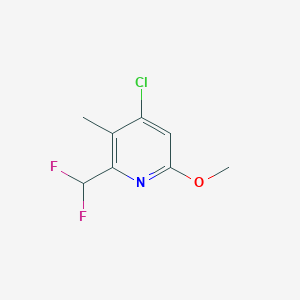
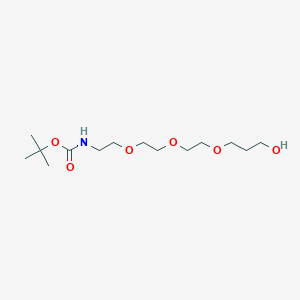
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
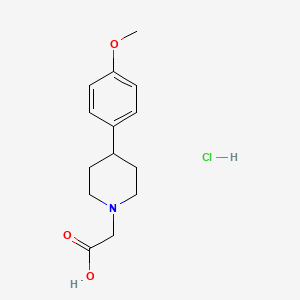
![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)
